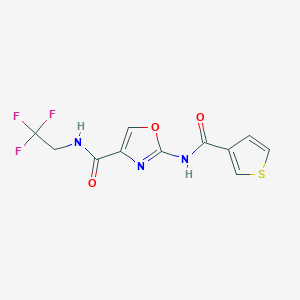

2-(thiophene-3-carboxamido)-N-(2,2,2-trifluoroethyl)oxazole-4-carboxamide

CAS No.: 1795434-52-4

Cat. No.: VC5566250

Molecular Formula: C11H8F3N3O3S

Molecular Weight: 319.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795434-52-4 |

|---|---|

| Molecular Formula | C11H8F3N3O3S |

| Molecular Weight | 319.26 |

| IUPAC Name | 2-(thiophene-3-carbonylamino)-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C11H8F3N3O3S/c12-11(13,14)5-15-9(19)7-3-20-10(16-7)17-8(18)6-1-2-21-4-6/h1-4H,5H2,(H,15,19)(H,16,17,18) |

| Standard InChI Key | JBTXKMHBTLOYLV-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1C(=O)NC2=NC(=CO2)C(=O)NCC(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of an oxazole ring substituted at position 2 with a thiophene-3-carboxamido group and at position 4 with a carboxamide functional group bearing a 2,2,2-trifluoroethyl substituent. The oxazole core (C₃H₃NO) provides a rigid planar structure, while the thiophene ring (C₄H₃S) introduces π-conjugation and sulfur-based reactivity. The trifluoroethyl group (CF₃CH₂) enhances lipophilicity and metabolic stability, common traits in bioactive molecules .

Molecular Formula and Weight

-

Empirical Formula: C₁₁H₈F₃N₃O₃S

-

Molecular Weight: 319.26 g/mol

-

Key Fragments:

-

Oxazole ring: 5-membered (C₃H₃NO)

-

Thiophene-3-carboxamido: C₅H₄NOS

-

N-(2,2,2-trifluoroethyl)carboxamide: C₃H₃F₃NO

-

Spectroscopic and Computational Data

While direct experimental data for this compound is limited, analogous systems provide insights:

-

IR Spectroscopy: Expected peaks include N–H stretching (~3300 cm⁻¹), C=O (amide I, ~1650 cm⁻¹), and C–F vibrations (1100–1250 cm⁻¹) .

-

NMR:

-

Mass Spectrometry: Predicted molecular ion peak at m/z 319.1 (M⁺), with fragments at m/z 237 (loss of CF₃CH₂NH₂) and 121 (thiophene-CO) .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via sequential amidation and cyclization steps:

-

Thiophene-3-carboxylic Acid Activation: Conversion to acyl chloride using SOCl₂ or coupling reagents like HATU .

-

Oxazole Formation: Cyclization of N-propargylamide intermediates via Zn(OTf)₂-catalyzed cycloisomerization, as demonstrated for related oxazoles .

-

Trifluoroethylation: Reaction of oxazole-4-carboxylic acid with 2,2,2-trifluoroethylamine using EDCI/HOBt coupling .

Optimized Synthetic Protocol (Hypothetical)

-

Step 1: Thiophene-3-carboxylic acid → Thiophene-3-carboxamide chloride (SOCl₂, 0°C, 2 h).

-

Step 2: Reaction with propargylamine to form N-propargyl thiophene-3-carboxamide (DMF, RT, 12 h).

-

Step 3: Zn(OTf)₂-catalyzed cycloisomerization to 2-(thiophene-3-carboxamido)oxazole-4-carboxylic acid (DCE, 70°C, 12 h) .

-

Step 4: Amide coupling with 2,2,2-trifluoroethylamine (EDCI, HOBt, DCM, 24 h) .

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Stability: Stable under inert conditions; hydrolyzes in strong acids/bases (pH <2 or >10) .

Thermal Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume